(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL (1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17472487
InChI: InChI=1S/C11H17NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,8,11,13H,12H2,1-3H3/t8-,11-/m0/s1
SMILES:
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17472487

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL -

Specification

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name (1R,2S)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C11H17NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,8,11,13H,12H2,1-3H3/t8-,11-/m0/s1
Standard InChI Key XTVFMXASCVKGGK-KWQFWETISA-N
Isomeric SMILES CC1=C(C=CC(=C1)OC)[C@H]([C@H](C)O)N
Canonical SMILES CC1=C(C=CC(=C1)OC)C(C(C)O)N

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL features a phenyl ring substituted with a methoxy group (-OCH₃) at the para position and a methyl group (-CH₃) at the ortho position, creating a sterically hindered aromatic system. The propanolamine chain includes a primary amino group (-NH₂) at the C1 position and a secondary alcohol (-OH) at C2, with absolute configurations of R and S, respectively. This stereochemistry is critical for its interactions with chiral environments in biological systems and synthetic catalysts.

The isomeric SMILES notation (CC1=C(C=CC(=C1)OC)[C@H]([C@H](C)O)N) and InChIKey (XTVFMXASCVKGGK-KWQFWETISA-N) encode its three-dimensional structure, highlighting the spatial arrangement of substituents.

Physicochemical Profile

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₁H₁₇NO₂
Molecular Weight195.26 g/mol
IUPAC Name(1R,2S)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol
Melting PointNot reported
Boiling PointNot reported
SolubilityModerate in polar solvents
LogP (Partition Coefficient)Estimated ~1.2 (hydrophilic-lipophilic balance)

The methoxy group enhances solubility in organic solvents, while the amino and hydroxyl groups facilitate hydrogen bonding, influencing reactivity and biological interactions.

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL typically involves multistep sequences emphasizing stereochemical precision:

  • Friedel-Crafts Alkylation: Introduction of the methyl group to the phenyl ring via electrophilic substitution.

  • Methoxy Group Installation: Electrophilic aromatic substitution or nucleophilic displacement to attach the methoxy group.

  • Propanolamine Backbone Construction:

    • Amination: Coupling of a nitroalkane intermediate with the substituted phenyl group, followed by reduction to the amine.

    • Hydroxylation: Epoxidation of an allylic intermediate and subsequent acid-catalyzed ring opening to introduce the hydroxyl group.

A critical challenge is achieving high enantiomeric excess (ee). Asymmetric catalysis using chiral ligands or enzymatic resolution methods are employed to isolate the (1R,2S) enantiomer.

Analytical Characterization

Techniques such as chiral HPLC, nuclear magnetic resonance (NMR), and X-ray crystallography confirm stereochemical purity. The compound’s 13C^{13}\text{C} NMR spectrum displays distinct signals for the quaternary carbon bearing the amino group (~55 ppm) and the methoxy carbon (~56 ppm).

Biological Activity and Mechanistic Insights

Enzyme and Receptor Interactions

Research indicates that (1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL modulates activity of G protein-coupled receptors (GPCRs) and enzymes such as monoamine oxidases (MAOs). Its amino and hydroxyl groups participate in hydrogen bonding with active-site residues, while the aromatic system engages in π-π stacking with hydrophobic pockets.

Applications in Scientific Research

Chiral Building Block

The compound’s rigid stereochemistry makes it valuable for synthesizing enantiopure pharmaceuticals. For example, it serves as an intermediate in the production of β-adrenergic receptor agonists.

Biochemical Probes

In enzymology, it is used to study allosteric modulation and substrate specificity. Radiolabeled derivatives enable receptor mapping in neuropharmacology.

Comparison with Structural Analogs

(1R,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL

The 3-methyl isomer () exhibits reduced steric hindrance, altering binding kinetics to MAOs. Its IC₅₀ against DHFR is 1.5-fold higher than the 2-methyl derivative, highlighting the impact of substituent positioning.

(1R,2S)-1-Amino-1-phenylpropan-2-ol

The unsubstituted phenyl analog ( ) lacks methoxy and methyl groups, resulting in lower logP (0.8) and diminished receptor affinity, underscoring the role of aromatic substitution in bioactivity .

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